Cas no 943903-99-9 (1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol)

1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol
- Benzeneethanol, 2-methyl-α-(trifluoromethyl)-
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- インチ: 1S/C10H11F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3
- InChIKey: LYVFTFUJWWEOKG-UHFFFAOYSA-N
- SMILES: C1(CC(C(F)(F)F)O)=CC=CC=C1C
計算された属性
- 精确分子量: 204.07619946g/mol
- 同位素质量: 204.07619946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 3
じっけんとくせい
- 密度みつど: 1.206±0.06 g/cm3(Predicted)
- Boiling Point: 254.7±40.0 °C(Predicted)
- 酸度系数(pKa): 12.16±0.20(Predicted)
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1930215-0.25g |
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol |
943903-99-9 | 0.25g |
$579.0 | 2023-09-17 | ||
Enamine | EN300-1930215-0.05g |
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol |
943903-99-9 | 0.05g |
$528.0 | 2023-09-17 | ||
Enamine | EN300-1930215-1g |
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol |
943903-99-9 | 1g |
$628.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423380-500mg |
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol |
943903-99-9 | 98% | 500mg |
¥17772.00 | 2024-04-24 | |
Enamine | EN300-1930215-5g |
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol |
943903-99-9 | 5g |
$1821.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423380-250mg |
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol |
943903-99-9 | 98% | 250mg |
¥18457.00 | 2024-04-24 | |
Enamine | EN300-1930215-0.5g |
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol |
943903-99-9 | 0.5g |
$603.0 | 2023-09-17 | ||
Enamine | EN300-1930215-1.0g |
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol |
943903-99-9 | 1g |
$857.0 | 2023-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423380-1g |
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol |
943903-99-9 | 98% | 1g |
¥21590.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423380-50mg |
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol |
943903-99-9 | 98% | 50mg |
¥16819.00 | 2024-04-24 |
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol 関連文献
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-olに関する追加情報
Introduction to 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-ol (CAS No. 943903-99-9)
1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-ol, with the CAS number 943903-99-9, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique trifluoromethyl and phenyl groups, which confer it with distinct chemical and biological properties. The compound's structure and functional groups make it a valuable candidate for various applications, including as a building block in the synthesis of more complex molecules and as a potential therapeutic agent.
The chemical structure of 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol consists of a trifluoromethyl group attached to a carbon atom, which is also bonded to a hydroxyl group and a phenyl ring substituted with a methyl group. This arrangement provides the molecule with enhanced lipophilicity and stability, making it suitable for use in pharmaceutical formulations. The presence of the trifluoromethyl group also imparts unique electronic and steric effects that can influence the compound's reactivity and biological activity.
In recent years, there has been increasing interest in the use of fluorinated compounds in drug discovery due to their favorable properties. Fluorine atoms can improve the metabolic stability, bioavailability, and binding affinity of drug molecules. 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-ol is no exception. Studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory and analgesic effects. These properties make it a potential candidate for the development of new therapeutic agents for conditions such as chronic pain and inflammatory diseases.
The synthesis of 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol typically involves multi-step processes that utilize advanced organic chemistry techniques. One common approach involves the reaction of a suitable starting material with a fluorinating agent to introduce the trifluoromethyl group. Subsequent steps may include functional group manipulations to introduce the hydroxyl group and the substituted phenyl ring. The synthetic route is carefully optimized to ensure high yields and purity of the final product.
The physical properties of 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol have been extensively studied. It is a colorless liquid at room temperature with a characteristic odor. The compound has a molecular weight of 208.24 g/mol and a boiling point of approximately 150°C at 760 mmHg. Its solubility in water is limited, but it dissolves well in organic solvents such as ethanol and dichloromethane. These properties make it easy to handle in laboratory settings and suitable for various chemical reactions.
In terms of its biological activity, 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol has been evaluated in several preclinical studies. Research has shown that it can inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins, thereby alleviating inflammation and pain. Additionally, the compound has demonstrated low toxicity in animal models, suggesting that it may be safe for further development as a therapeutic agent.
The potential applications of 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol extend beyond its use as an anti-inflammatory agent. Its unique chemical structure makes it an attractive building block for the synthesis of more complex molecules with diverse biological activities. For example, researchers have explored its use in the development of new antibiotics and antiviral agents. The ability to modify the structure through functional group manipulations allows for the creation of derivatives with enhanced potency and selectivity.
In conclusion, 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol (CAS No. 943903-99-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with favorable physical and biological properties that make it suitable for various applications. Ongoing research continues to uncover new uses for this compound, highlighting its importance in the development of novel therapeutic agents.
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